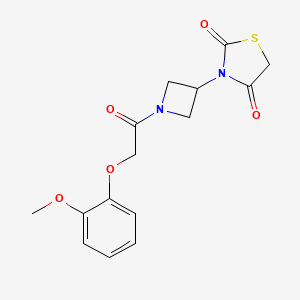

3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Beschreibung

The compound 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione features a thiazolidine-2,4-dione (TZD) core substituted with an azetidinyl group linked to a 2-(2-methoxyphenoxy)acetyl moiety. The azetidine ring and methoxyphenoxy group may enhance target binding or pharmacokinetic properties compared to simpler derivatives .

Eigenschaften

IUPAC Name |

3-[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-11-4-2-3-5-12(11)22-8-13(18)16-6-10(7-16)17-14(19)9-23-15(17)20/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQSAMWBFJOWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves multiple stepsThe reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may employ green chemistry approaches to enhance atom economy and reduce environmental impact .

Analyse Chemischer Reaktionen

3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.

Wirkmechanismus

The mechanism of action of 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. This interaction can lead to hypoglycemic effects, making it a potential candidate for diabetes treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:

- Azetidine vs. Piperidine/Aminoethyl Groups: Azetidine’s smaller ring size may improve metabolic stability compared to bulkier piperidine or diisopropylaminoethyl groups .

- Methoxyphenoxy vs. Benzyloxy/Methoxybenzylidene: The 2-methoxyphenoxy group in the target compound could enhance π-π stacking interactions in enzyme binding pockets, similar to 4-methoxybenzylidene derivatives .

Key Observations:

- Substituent-Driven Activity : Thiophene or benzo[d][1,3]dioxole substituents enhance enzyme inhibition, while oxazolylmethyl groups improve antifungal activity .

- Target Compound’s Potential: The methoxyphenoxy-acetyl-azetidine group may confer dual antioxidant and enzyme inhibitory properties, analogous to [1, 8].

Physicochemical Properties

Melting points and spectral data reflect substituent effects:

Key Observations:

- Polar Substituents : Carboxylic acid or hydroxy groups increase melting points (e.g., 277–280°C in [6]) due to hydrogen bonding.

- Aromatic vs. Aliphatic Substituents: Methoxyphenoxy or benzylidene groups shift NMR signals predictably (δ 7–8 ppm for aromatic protons) .

Biologische Aktivität

The compound 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has gained attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C20H23N3O4S

- Molecular Weight : 397.48 g/mol

- IUPAC Name : 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

This structural complexity contributes to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as AKT/mTOR and VEGF pathways. This leads to a reduction in cell proliferation and increased cancer cell death.

- Efficacy : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were reported to be in the low micromolar range (1.27 µM for MCF-7) .

Antimicrobial Activity

Thiazolidine derivatives are also recognized for their antimicrobial properties:

- Activity Spectrum : The compound showed promising activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidine derivatives has been documented:

- Inhibition of Pro-inflammatory Cytokines : Studies indicated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted by El-Kashef et al. synthesized a series of thiazolidine derivatives and tested their anticancer activity against MCF-7 cells. The most active compound exhibited an IC50 value of 1.27 µM and induced apoptosis via flow cytometric analysis .

Case Study 2: Antimicrobial Screening

Research conducted by Aziz et al. evaluated the antimicrobial properties of various thiazolidine derivatives, including our compound of interest. The results indicated effective inhibition of bacterial growth with MIC values demonstrating significant potency against common pathogens .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for similar thiazolidine derivatives compared to the compound .

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |

|---|---|---|---|

| 3-(1-(2-(2-Methoxyphenoxy)acetyl)... | 1.27 | 10 (S. aureus), 50 (E. coli) | Significant reduction in TNF-alpha |

| Thiazolidine Derivative A | 1.50 | 20 (S. aureus), 40 (E. coli) | Moderate |

| Thiazolidine Derivative B | 0.72 | 15 (S. aureus), 35 (E. coli) | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.